1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone
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Description
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
- Anti-Inflammatory Agents : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl derivatives have shown promise as anti-inflammatory agents. Researchers explore their potential to inhibit pro-inflammatory pathways and alleviate conditions like arthritis and inflammatory bowel diseases .
- Anticancer Compounds : The compound’s unique structure may contribute to its cytotoxic effects. Scientists investigate its role in cancer therapy, aiming to develop novel drugs that selectively target tumor cells .
- Polymer Synthesis : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl serves as a building block for designing functional polymers. Researchers create copolymers and hybrid materials with tailored properties, such as thermal stability and mechanical strength .
- Thermally Reversible Adhesives : Furan-functionalized polyesters and polyurethanes derived from this compound find applications in reactive hotmelt adhesives. These adhesives can be reversibly activated by heat, making them suitable for bonding applications .
- Enantioselective Reactions : Researchers explore catalytic enantioselective reactions using biomass-derived furans. Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl may participate in asymmetric transformations, leading to valuable chiral compounds .
- Computational Studies : Density functional theory (DFT) and molecular modeling help understand the compound’s reactivity and predict its behavior in various reactions .
- Furfural Utilization : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl indirectly contributes to sustainable development by utilizing furfural, an organic compound derived from biomass feedstock. Its green and environmentally friendly nature aligns with the global shift toward eco-friendly materials .
- Hydroarylation Reactions : The compound participates in superelectrophilic activation conditions, leading to the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These reactions provide insights into novel synthetic pathways .
- Furanic-Derived Adhesives : Researchers investigate furanic-derived wood adhesives and bioadhesives. These materials may find applications in sustainable construction and wood bonding .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Organic Synthesis and Catalysis
Green Chemistry and Sustainable Materials
Superelectrophilic Chemistry
Wood Adhesives and Bioadhesives
properties
IUPAC Name |
1-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-12(18)13-4-2-6-15(8-13)25(21,22)17-9-16(10-17)24(19,20)11-14-5-3-7-23-14/h2-8,16H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQNNVITLLLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone |
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